Ormetoprim-d6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

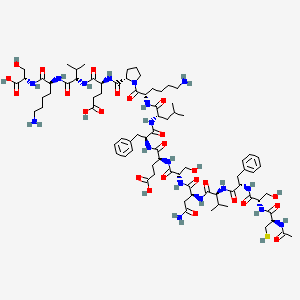

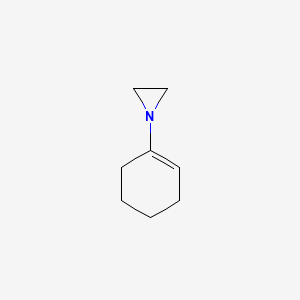

Ormetoprim-d6 is a biochemical used for proteomics research . It is the labelled analogue of Ormetoprim, which is an antibiotic that inhibits dihydrofolate reductase .

Synthesis Analysis

Ormetoprim is a diaminopyrimidine-based inhibitor of dihydrofolate reductase, the enzyme responsible for NADPH-dependent reduction of 7,8-dihydrofolate to 5,6,7,8-tetrahydrofolate . This inhibition results in the interference in folic acid production . Ormetoprim, weakly antibacterial by itself, can act as a potentiator by cotreatment with sulfadimethoxine, which in turn prevents the formation of folinic acid .

Molecular Structure Analysis

The molecular formula of Ormetoprim-d6 is C14H12D6N4O2 . The molecular weight is 280.36 .

Chemical Reactions Analysis

Ormetoprim is a reversible inhibitor of dihydrofolate reductase . It prevents the synthesis of bacterial DNA and ultimately continued bacterial survival .

Physical And Chemical Properties Analysis

Ormetoprim has a density of 1.2±0.1 g/cm3, a boiling point of 521.5±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C . Its molar refractivity is 78.4±0.3 cm3, and it has 6 H bond acceptors and 4 H bond donors .

Aplicaciones Científicas De Investigación

Photodegradation in Aquaculture Environments

Ormetoprim (OMP), approved for use in the United States for disease prevention in freshwater aquaculture, has been the subject of research focusing on its stability and degradation under various environmental conditions. Studies have shown that OMP's photodegradation is significantly influenced by dissolved organic matter (DOM), particularly the fulvic acid fraction from eutrophic aquaculture ponds and nearby streams. This indirect photodegradation pathway involves hydroxyl radicals, singlet oxygen attack, and reactions with triplet excited-state DOM, highlighting the environmental dynamics affecting OMP's persistence and efficacy (Guerard & Chin, 2012).

Environmental Stability and Aquatic Fate

Further research into OMP, often used in combination with sulfadimethoxine (SDM) in aquaculture, has investigated its environmental fate, including stability under various conditions and interactions with substrates. Findings indicate that OMP, along with SDM, remains stable across a range of salinities and pH levels for extended periods. This stability, however, is affected by factors such as temperature and the presence of certain substrates, such as bentonite clay, which can reduce OMP concentrations. Such studies underscore the complex factors influencing OMP's behavior in aquatic environments and its potential long-term environmental impact (Bakal & Stoskopf, 2001).

Sorption and Transport in Soils

The environmental behavior of OMP extends to its interaction with soils, where its sorption dynamics have been explored. Research indicates that OMP's sorption in soil and sand can vary significantly, with findings suggesting that it sorbs more strongly than SDM, potentially affecting its mobility and bioavailability in the environment. Such studies are crucial for understanding the potential risks associated with the use of OMP in agriculture and its subsequent presence in terrestrial and aquatic ecosystems (Sanders et al., 2008).

Implications for Drug Resistance

On a molecular level, research has also addressed the implications of OMP use in relation to antibiotic resistance. A study focusing on novel trimethoprim resistance genes identified in bacteria offers insights into the challenges of managing antibiotic resistance in clinical and environmental contexts. Understanding the genetic mechanisms underlying resistance can inform strategies to mitigate the spread of resistant pathogens, an area indirectly related to the use of antimicrobial agents like OMP in both medical and veterinary applications (Tagg et al., 2018).

Safety And Hazards

Propiedades

Número CAS |

1346602-49-0 |

|---|---|

Nombre del producto |

Ormetoprim-d6 |

Fórmula molecular |

C14H18N4O2 |

Peso molecular |

280.361 |

Nombre IUPAC |

5-[[2-methyl-4,5-bis(trideuteriomethoxy)phenyl]methyl]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C14H18N4O2/c1-8-4-11(19-2)12(20-3)6-9(8)5-10-7-17-14(16)18-13(10)15/h4,6-7H,5H2,1-3H3,(H4,15,16,17,18)/i2D3,3D3 |

Clave InChI |

KEEYRKYKLYARHO-XERRXZQWSA-N |

SMILES |

CC1=CC(=C(C=C1CC2=CN=C(N=C2N)N)OC)OC |

Sinónimos |

2,4-Diamino-5-(6-methylveratryl)pyrimidine-d6; 2,4-Diamino-5-[2-methyl-4,5-_x000B_(dimethoxy-d6)benzyl]pyrimidine; Diamino-5-(6-methylveratryl)pyrimidine-d6; NSC 95072-d6; Ormethoprim-d6; Ro 5-9754-d6; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-(2,2-dichloroacetamido)-1-(4-nitrophenyl)propyl acetate](/img/structure/B584364.png)

![3,5,6-Trimethyl[1,2,4]triazolo[4,3-A]pyrazin-8(7H)-one](/img/structure/B584368.png)

![(1R,5R,6R)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B584376.png)

![1,4-Dimethyl-2-[4-(phenyl-d5)butoxy]benzene](/img/structure/B584378.png)